molecular formula C25H15Br B071387 2-Bromo-9,9'-spirobi[fluorene] CAS No. 171408-76-7

2-Bromo-9,9'-spirobi[fluorene]

Cat. No. B071387
M. Wt: 395.3 g/mol
InChI Key: ONCCVJKFWKAZAE-UHFFFAOYSA-N
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Description

2-Bromo-9,9’-spirobi[fluorene] is a derivative of 9,9’-spirobifluorene . It is a useful blue light emitting material used in the organic light emitting diodes (OLEDs) and possesses high photoluminescence efficiency and good chemical stability .


Synthesis Analysis

The synthesis of 2-bromo-spirofluorene involves dissolving 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene (2g) in 25 mL acetic acid (15 mol/L) containing hydrochloric acid (12 mol/L). This mixture is refluxed for about 2 hours to separate out a white solid, which is then recrystallized with ethanol to produce white crystals of 2-bromo-spirofluorene (1.2 g, yield 63%) .


Molecular Structure Analysis

The molecular formula of 2-Bromo-9,9’-spirobi[fluorene] is C25H15Br . The InChI code is 1S/C25H15Br/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 2-bromo-spirofluorene has been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-9,9’-spirobi[fluorene] is 395.3 g/mol . It has a density of 1.5±0.1 g/cm^3, a boiling point of 517.2±29.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . The compound has a molar refractivity of 109.1±0.4 cm^3 .

Scientific Research Applications

  • Organic Light Emitting Diodes (OLEDs)

    • “2-Bromo-9,9’-spirobi[fluorene]” is a useful blue light emitting material used in the organic light emitting diodes (OLEDs) . OLEDs are used in various applications such as display technology for televisions, smartphones, and other electronic devices.
    • The compound is incorporated into the light-emitting layer of the OLED, where it emits blue light when an electric current is applied .
    • The high photoluminescence efficiency and good chemical stability of “2-Bromo-9,9’-spirobi[fluorene]” make it an excellent choice for this application .
  • Pharmaceutical Intermediate

    • In the pharmaceutical industry, “2-Bromo-9,9’-spirobi[fluorene]” can be used as an intermediate in the synthesis of various pharmaceutical compounds .
    • The specific methods of application or experimental procedures would depend on the particular pharmaceutical compound being synthesized .
    • The outcomes of using “2-Bromo-9,9’-spirobi[fluorene]” as an intermediate would also depend on the specific pharmaceutical synthesis process .
  • Synthesis of Optoelectronic Materials

    • “2-Bromo-9,9’-spirobi[fluorene]” can be used as an important intermediate in the synthesis of optoelectronic materials .
    • These materials have applications in various fields such as telecommunications, computing, and energy production .
    • The methods of application and the outcomes would depend on the specific optoelectronic material being synthesized .
  • Electron Transport Materials

    • “2-Bromo-9,9’-spirobi[fluorene]” can be used in the modification of electron transport materials . These materials are crucial in electronic devices such as solar cells and transistors .
    • The compound can be incorporated into the electron transport layer of these devices, where it facilitates the movement of electrons .
    • The high electron mobility and good chemical stability of “2-Bromo-9,9’-spirobi[fluorene]” make it an excellent choice for this application .
  • Chemical Reagent

    • “2-Bromo-9,9’-spirobi[fluorene]” is a chemical reagent . It can be used in various chemical reactions to synthesize other compounds .
    • The specific methods of application or experimental procedures would depend on the particular chemical reaction .
    • The outcomes of using “2-Bromo-9,9’-spirobi[fluorene]” as a reagent would also depend on the specific chemical synthesis process .
  • Material Science Research

    • “2-Bromo-9,9’-spirobi[fluorene]” can be used in material science research . It can be used to synthesize new materials with unique properties .
    • The specific methods of application or experimental procedures would depend on the particular material being synthesized .
    • The outcomes of using “2-Bromo-9,9’-spirobi[fluorene]” in material science research would also depend on the specific research context .

Safety And Hazards

The safety information for 2-Bromo-9,9’-spirobi[fluorene] indicates that it should be stored sealed in a dry room at normal temperature . It has a GHS07 pictogram, a signal word of “Warning”, and hazard statement H302 . Precautionary statements include P280-P305+P351+P338 . Contact with skin and eyes should be avoided, as well as the formation of dust and aerosols .

properties

IUPAC Name

2-bromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Br/c26-16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCCVJKFWKAZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571010
Record name 2-Bromo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-9,9'-spirobi[fluorene]

CAS RN

171408-76-7
Record name 2-Bromo-9,9′-spirobi[9H-fluorene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171408-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-9,9'-spirobi[fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromospiro-9,9'-bifluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a two-liter flask having four openings equipped with a stirrer, a thermometer, a dropping funnel, and a reflux condenser, respectively, 1 L of water, three drops of a surfactant, 10.7 g (0.0395 mol) of anhydrous iron (III) chloride, and 253 g (0.8 mol) of 9,9′-spirobifluorene were placed and stirred to mix. By adding 102 g (0.638 mol) of bromine into the mixture, a reaction was started. After the reaction had been conducted at room temperature for 3 hours, unreacted bromine was decomposed with an aqueous solution of sodium hydrogen sulfite. The reaction product, which was a solid, was filtered and washed with water. Thus, 298 g of a crude product was obtained. The crude product was recrystallized using dioxane, thus resulting in 245 g (0.62 mol, yield of 78%) of a white solid, which is the target product. This product was subjected to gas chromatography and the purity of the product was 99%.
Quantity
253 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.7 g
Type
catalyst
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
78%

Synthesis routes and methods II

Procedure details

47.0 g of 2-bromo-9-(biphenyl-2-yl)fluoren-9-ol were refluxed for 2.5 hours in 114 ml of 99.8% acetic acid with addition of 1.5 ml of conc. HCl.
Name
2-bromo-9-(biphenyl-2-yl)fluoren-9-ol
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
YQ GUAN, J SONG, W SUN, Q ZHANG… - Acta Physico …, 2016 - ingentaconnect.com
Employing fluorene as substrate, we synthesized a new spirobifluorene derivative, 2′-(9-phenylfluoren-9-yl)-9,9′-spirobi[fluorene] (PF-SBF), through a one-step palladium-catalyzed …
Number of citations: 2 www.ingentaconnect.com
SE Jang, CW Joo, KS Yook, JW Kim, CW Lee, JY Lee - Synthetic metals, 2010 - Elsevier
Thermally stable blue organic light-emitting diodes (OLEDs) were developed using anthracene based host materials with a spirobifluorene group. 4-Bromospirobifluorene and 2-…
Number of citations: 19 www.sciencedirect.com
J Jalkh, S Thiery, JF Bergamini, P Hapiot… - The Journal of …, 2017 - ACS Publications
9,9′-Spirobifluorene (SBF) and fluorene derivatives are extensively used as active layer in many organic electronic devices nowadays; thus, careful examination of their structure and …
Number of citations: 16 pubs.acs.org
S Thiery, B Heinrich, B Donnio, C Poriel… - The Journal of …, 2015 - ACS Publications
An original series of eight 9,9′-spirobifluorene substituted differently by ethynylbenzene or N-(ethynylphenyl) benzamide fragments, carrying hexadecyl carbon chains, in the 2-, 4-, …
Number of citations: 19 pubs.acs.org
JF Liu, XQ Wang, YJ Yu, SN Zou, SY Yang, ZQ Jiang… - Organic …, 2021 - Elsevier
The development of red/near-infrared (NIR) thermally activated delayed fluorescence (TADF) emitters are relatively lagging due to the spin statistics and energy gap law. Herein, we …
Number of citations: 21 www.sciencedirect.com
J Tang, Y Chen, L Cong, B Lin, Y Sun - Tetrahedron, 2014 - Elsevier
A series of novel solution-processable small-molecule host materials: 2DPF-TCz, 2SBF-TCz, 27DPF-TCz, and 27SBF-TCz comprising a fluorene monomer as the rigid core and tri-…
Number of citations: 7 www.sciencedirect.com
SB Ruan, CY Chan, H Ye, K Inada, F Bencheikh… - Optical Materials, 2020 - Elsevier
To realize high performance in electrically pumped organic semiconductor laser diodes, organic-gain materials with low thresholds of amplified spontaneous emission and laser and …
Number of citations: 7 www.sciencedirect.com
S Thiery, C Declairieux, D Tondelier, G Seo, B Geffroy… - Tetrahedron, 2014 - Elsevier
We report a structure–property relationship study of four 9,9′-spirobifluorene (SBF) derivatives (4-5Pm-SBF, 2-5Pm-SBF, 4-Ph-SBF and 2-Ph-SBF), substituted with either phenyl or …
Number of citations: 50 www.sciencedirect.com
S Kotha, D Singh - Journal of Molecular Structure, 2023 - Elsevier
We report, a simple synthetic strategy involving C—N and C–C cross-coupling reactions starting with spirobifluorene (SBF) catalyzed by transition metal (Cu and Pd) catalysts. The …
Number of citations: 0 www.sciencedirect.com
X Lv, W Zhang, D Ding, C Han, Z Huang… - Advanced Optical …, 2018 - Wiley Online Library
Herein, by utilizing edge‐spiro effect to modulate intramolecular charge transfer and intermolecular interactions, emitter and host characteristic are integrated in simple donor–acceptor …
Number of citations: 62 onlinelibrary.wiley.com

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